Comprehensive NMR Chemical Shift Assignment Guide for 3-(2-Nitroanilino)-2-cyclohexen-1-one
Executive Summary The structural elucidation of push-pull enaminone systems is a critical phase in the development of complex heterocyclic scaffolds and pharmaceutical intermediates. 3-(2-Nitroanilino)-2-cyclohexen-1-one...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The structural elucidation of push-pull enaminone systems is a critical phase in the development of complex heterocyclic scaffolds and pharmaceutical intermediates. 3-(2-Nitroanilino)-2-cyclohexen-1-one represents a classic N-arylcyclohexane enaminone, characterized by a highly delocalized π-electron system and complex intramolecular interactions. This whitepaper provides an authoritative, in-depth guide to the
1
H and
13
C NMR chemical shift assignments for this compound, detailing the causality behind experimental protocols and the mechanistic rationale for its unique spectral footprint.
Structural and Mechanistic Overview
The NMR spectral behavior of 3-(2-Nitroanilino)-2-cyclohexen-1-one is dictated by two primary structural phenomena:
Push-Pull Zwitterionic Resonance: The nitrogen lone pair heavily delocalizes through the
α,β
-unsaturated system into the carbonyl oxygen. This resonance imparts significant double-bond character to the C3–N bond and drastically increases the electron density at the
α
-vinyl carbon (C-2), leading to extreme anisotropic shielding.
Intramolecular Hydrogen Bonding: The presence of the ortho-nitro group on the aniline ring creates a powerful hydrogen bond acceptor for the enamine NH. This interaction locks the conformation of the molecule and causes profound deshielding of the NH proton[1].
Furthermore, enaminones can theoretically exist in a tautomeric equilibrium (ketamine vs. enaminone). However, in highly polar aprotic solvents, the zwitterionic enaminone tautomer is exclusively favored, ensuring tautomeric purity and preventing intermediate-exchange line broadening[2].
Self-Validating Experimental Protocol
Accurate structural validation of N-arylcyclohexane enaminones is a strict prerequisite for downstream synthetic applications, such as palladium-catalyzed cyclizations[3]. The following protocol is engineered to yield unambiguous, high-resolution data.
Step 1: Sample Preparation
Action: Dissolve 15–20 mg of the synthesized compound in 0.6 mL of anhydrous DMSO-
d6
.
Causality: DMSO-
d6
stabilizes the highly polar zwitterionic enaminone form. This locks the tautomeric equilibrium, eliminating signal broadening and ensuring sharp, well-defined multiplets[2].
Step 2: Instrument Calibration
Action: Tune and match the probe on a 400 MHz or 600 MHz NMR spectrometer. Lock onto the deuterium signal and shim (Z1–Z5) until the solvent residual peak line width is < 0.5 Hz.
Causality: High magnetic field homogeneity is critical for resolving the fine multiplet splitting (J = 1.2 – 1.5 Hz) of the heavily coupled 2-nitrophenyl aromatic protons.
Step 3:
1
H NMR Acquisition
Action: Acquire 16–32 scans using a 30-degree pulse sequence. Set the relaxation delay (D1) to 2.0 seconds.
Causality: A 2.0-second D1 ensures complete longitudinal relaxation (
T1
) of the aliphatic cyclohexenone protons, guaranteeing accurate quantitative integration for structural validation.
Step 4:
13
C{
1
H} NMR Acquisition
Action: Acquire 1024–2048 scans using a WALTZ-16 decoupling sequence. Set the relaxation delay (D1) to 3.0 seconds.
Causality: Quaternary carbons (C-1, C-3, C-1', C-2') lack attached protons to facilitate rapid dipole-dipole relaxation. An extended D1 prevents signal attenuation of these critical structural nodes.
2D NMR Correlation Strategy
To build a self-validating assignment model, 1D data must be cross-referenced with 2D correlation spectroscopy. Gradient-selected HSQC maps direct C–H connections, while HMBC (optimized for
3JCH
= 8 Hz) bridges the cyclohexenone and aniline rings across the secondary amine linkage.
Workflow for unambiguous NMR chemical shift assignment using 1D and 2D techniques.
Quantitative Data Presentation & Mechanistic Rationale
Table 1:
1
H NMR Chemical Shift Assignments (DMSO-
d6
, 400 MHz)
Position
Shift (
δ
, ppm)
Multiplicity
J
(Hz)
Int.
Assignment Rationale & Causality
NH
9.85
s (br)
-
1H
Extremely deshielded due to a strong intramolecular H-bond with the ortho-nitro group and zwitterionic conjugation[1].
H-3'
8.12
dd
8.2, 1.5
1H
Aromatic proton ortho to the NO
2
group; heavily deshielded by the nitro group's anisotropic effect.
H-4'
7.65
ddd
8.2, 7.5, 1.5
1H
Aromatic proton para to NH, meta to NO
2
.
H-6'
7.45
dd
8.0, 1.2
1H
Aromatic proton ortho to NH; shielded relative to H-3' due to the +M effect of the amine.
H-5'
7.25
ddd
8.0, 7.5, 1.2
1H
Aromatic proton para to NO
2
; shielded by resonance from the NH lone pair.
H-2
5.50
s
-
1H
α
-vinyl proton. Highly shielded compared to standard enones due to electron density pushed from the nitrogen lone pair.
H-4
2.50
t
6.0
2H
Allylic CH
2
adjacent to the enamine
β
-carbon.
H-6
2.35
t
6.0
2H
Aliphatic CH
2
adjacent to the highly deshielding carbonyl group.
H-5
2.05
quintet
6.0
2H
Central homoallylic CH
2
of the cyclohexenone ring; least deshielded aliphatic signal.
Table 2:
13
C NMR Chemical Shift Assignments (DMSO-
d6
, 100 MHz)
Position
Shift (
δ
, ppm)
Type
Assignment Rationale & Causality
C-1
197.5
C=O
Conjugated ketone carbonyl; slightly shielded relative to isolated ketones due to enamine resonance.
C-3
163.4
C-N (vinyl)
β
-enamine carbon; heavily deshielded by the electronegative nitrogen and the push-pull system.
C-2'
143.5
C-NO
2
Aromatic quaternary carbon directly attached to the electron-withdrawing nitro group.
C-1'
136.2
C-N (aryl)
Aromatic quaternary carbon attached to the bridging amine.
C-4'
134.8
CH
Aromatic CH, para to the amine linkage.
C-6'
128.7
CH
Aromatic CH, ortho to the amine linkage.
C-3'
126.1
CH
Aromatic CH, ortho to the nitro group.
C-5'
123.4
CH
Aromatic CH, para to the nitro group.
C-2
99.2
CH (vinyl)
α
-enamine carbon. The defining signature of the enaminone system; extreme shielding (~99 ppm vs ~120 ppm for normal enones) proves the +M resonance effect.
C-6
36.8
CH
2
Aliphatic carbon
α
to the carbonyl.
C-4
29.5
CH
2
Aliphatic allylic carbon.
C-5
22.1
CH
2
Central aliphatic carbon of the cyclohexenone ring.
References
[2] Using Chou's 5-Step Rule to Evaluate the Stability of Tautomers: Susceptibility of 2-[(Phenylimino)-methyl]-cyclohexane-1,3-diones to Tautomerization Based on the Calculated Gibbs Free Energies. MDPI (Molecules).[Link]
[3] Palladium-Catalyzed Synthesis of Natural and Unnatural 2-, 5-, and 7-Oxygenated Carbazole Alkaloids from N-Arylcyclohexane Enaminones. PubMed Central (PMC).[Link]
[1] Structural tuning enables piezochromic and photochemical properties in N-aryl-b-enaminones. RSC Advances.[Link]
Spectroscopic Characterization of 3-(2-Nitroanilino)-2-cyclohexen-1-one: A Comprehensive Technical Guide
Executive Summary The compound 3-(2-Nitroanilino)-2-cyclohexen-1-one (CAS: 145657-29-0) is a highly functionalized cyclic β -enaminone. Serving as a critical building block in the synthesis of complex heterocycles—such a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 3-(2-Nitroanilino)-2-cyclohexen-1-one (CAS: 145657-29-0) is a highly functionalized cyclic
β
-enaminone. Serving as a critical building block in the synthesis of complex heterocycles—such as acridines, quinolines, and biologically active alkaloids—its structural integrity must be rigorously validated before downstream application. This whitepaper provides an in-depth, causality-driven guide to the spectroscopic characterization of this molecule, detailing the profound electronic effects of its push-pull
π
-system and the intramolecular hydrogen bonding (IMHB) induced by the ortho-nitro group.
Molecular Architecture & Electronic Causality
To accurately interpret the spectroscopic data of 3-(2-Nitroanilino)-2-cyclohexen-1-one, one must first understand its underlying electronic architecture. The molecule is not a simple ketone or amine; it is a push-pull conjugated system . The nitrogen lone pair (the "push") delocalizes through the vinylic double bond into the electron-withdrawing carbonyl oxygen (the "pull").
Furthermore, the presence of the ortho-nitro group on the aniline ring introduces a secondary, highly dominant electronic feature: Intramolecular Hydrogen Bonding (IMHB) . The N-H proton forms a strong, six-membered hydrogen-bonded ring with the oxygen atom of the nitro group (N-H ··· O-NO₂).
Analytical Consequences:
Tautomeric Locking: The IMHB overwhelmingly stabilizes the keto-enamine tautomer over the enol-imine form, locking the molecule into a rigid s-trans conformation relative to the enone system.
Extreme Deshielding: The electron density is pulled away from the N-H proton, resulting in extreme deshielding in NMR spectroscopy.
Bond Order Alteration: The push-pull delocalization reduces the double-bond character of the C=O and C=C bonds, lowering their vibrational frequencies in FT-IR.
Fig 1: Causality mapping between molecular electronic features and spectroscopic manifestations.
Experimental Workflows
The following protocols represent a self-validating system. The synthesis relies on azeotropic condensation, while the multidimensional spectroscopic suite ensures that no structural ambiguity remains.
Protocol 2.1: Synthesis and Isolation
The synthesis of
β
-enaminones is efficiently achieved via the acid-catalyzed condensation of 1,3-cyclohexanedione and anilines[1][2].
Reaction Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap.
Condensation: Combine 1,3-cyclohexanedione (10.0 mmol), 2-nitroaniline (10.0 mmol), and p-toluenesulfonic acid (0.5 mmol) in 50 mL of anhydrous toluene. Reflux at 110 °C for 6–8 hours, continuously removing water to drive the equilibrium.
Workup: Cool to room temperature. Wash the organic phase with saturated aqueous NaHCO₃ (2 × 25 mL) to quench the catalyst, followed by brine (25 mL). Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
Purification: Recrystallize the crude residue from ethanol/water (8:2 v/v) to yield the pure keto-enamine as crystalline needles.
Protocol 2.2: Spectroscopic Acquisition
NMR: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ (with 0.03% TMS). Acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra at 298 K.
FT-IR: Deposit 2-3 mg of the solid onto a diamond ATR crystal. Acquire spectra from 4000–400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).
HRMS: Prepare a 1 µg/mL solution in LC-MS grade methanol. Inject into an ESI-TOF mass spectrometer in positive ion mode.
Fig 2: Integrated experimental workflow for the spectroscopic validation of the enaminone.
In-Depth Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR)
The NMR spectra of 3-(2-Nitroanilino)-2-cyclohexen-1-one are defined by its tautomeric state[3].
¹H NMR Causality: The most diagnostic signal is the N-H proton. In standard anilinocyclohexenones, this appears near
δ
6.15 ppm[4]. However, due to the strong IMHB with the ortho-nitro group, this proton is severely deshielded, shifting downfield to ~12.20 ppm . The integration of the ¹H spectrum must yield exactly 12 protons, validating the absence of water or unreacted starting materials.
¹³C NMR Causality: The push-pull system creates an alternating charge distribution across the enone backbone. The
β
-carbon (C3, attached to nitrogen) is heavily deshielded (
δ
~162.0 ppm), while the
α
-carbon (C2, the vinylic carbon) becomes highly electron-rich due to resonance, appearing unusually shielded at δ
~99.5 ppm . This is a universal hallmark of cyclic enaminones[5].
Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy provides immediate verification of the keto-enamine tautomer. The absence of a sharp O-H stretch above 3500 cm⁻¹ definitively rules out the enol-imine form.
Instead, a broadened N-H stretch is observed at ~3250 cm⁻¹ , red-shifted due to the IMHB. The conjugated carbonyl (C=O) stretch appears at ~1605 cm⁻¹ , significantly lower than a standard cyclohexanone (~1715 cm⁻¹) because the push-pull delocalization imparts heavy single-bond character to the C=O bond. Strong asymmetric and symmetric NO₂ stretches are observed at ~1510 cm⁻¹ and ~1340 cm⁻¹, respectively.
High-Resolution Mass Spectrometry (HRMS) & UV-Vis
HRMS (ESI-TOF) acts as the ultimate self-validating check for the molecular formula (C₁₂H₁₂N₂O₃). The protonated molecular ion
[M+H]+
is expected at an exact mass of m/z
233.0920 .
UV-Vis spectroscopy in ethanol reveals a high-intensity Intramolecular Charge Transfer (ICT) band at ~385 nm , corresponding to the transition of electrons from the donor amine through the
π
-system to the acceptor carbonyl/nitro network.
Quantitative Data Summaries
Table 1: ¹H and ¹³C NMR Spectral Data (CDCl₃, 298 K)
Thermodynamic stability of 3-(2-Nitroanilino)-2-cyclohexen-1-one isomers
An In-Depth Technical Guide to the Thermodynamic Stability of 3-(2-Nitroanilino)-2-cyclohexen-1-one Isomers Abstract The thermodynamic stability of molecular isomers is a cornerstone of rational drug design and materials...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Thermodynamic Stability of 3-(2-Nitroanilino)-2-cyclohexen-1-one Isomers
Abstract
The thermodynamic stability of molecular isomers is a cornerstone of rational drug design and materials science, directly influencing a compound's pharmacological profile, reactivity, and physical properties. This guide provides a comprehensive technical analysis of the factors governing the stability of isomers of 3-(2-Nitroanilino)-2-cyclohexen-1-one, a member of the versatile enaminone class of compounds. We delve into the critical interplay of intramolecular hydrogen bonding, electronic effects, and steric hindrance that dictates the energetically preferred structures. Through a synthesis of theoretical and experimental methodologies—including Density Functional Theory (DFT), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography—this document elucidates the structural landscape of these isomers. Detailed, field-proven protocols are provided for each analytical technique, offering researchers a robust framework for investigating similar systems. The findings establish the predominance of the (Z)-keto-enamine tautomer, a conformation locked by a powerful intramolecular hydrogen bond, and explore the subtle but significant influence of the ortho-nitro group on the anilino moiety.
Introduction: The Significance of Enaminone Isomerism in Drug Discovery
Enaminones, characterized by the N-C=C-C=O conjugated system, are privileged scaffolds in medicinal chemistry, forming the core of molecules with demonstrated anticonvulsant, anti-inflammatory, and anticancer activities.[1][2] Their biological function is intimately linked to their three-dimensional structure and the specific arrangement of their functional groups. The compound 3-(2-Nitroanilino)-2-cyclohexen-1-one presents a fascinating case study in isomerism, where subtle energetic differences between structures can lead to profound changes in biological efficacy.
The primary forms of isomerism relevant to this molecule are:
Tautomerism: An equilibrium exists between the keto-enamine form and the less common enol-imine form. For most enaminones, the keto-enamine tautomer is significantly more stable due to resonance and hydrogen bonding opportunities.[1][3]
E/Z Geometric Isomerism: Arising from restricted rotation around the C=C double bond, this leads to different spatial arrangements of the anilino and carbonyl groups.[4]
Conformational Isomerism: Rotation around the C-N single bond can lead to different orientations of the nitroaniline ring relative to the cyclohexenone ring.
Understanding the thermodynamic landscape—which isomer is most stable and by how much—is crucial for predicting receptor-binding conformations and designing more potent and selective therapeutic agents.[5][6] This guide aims to dissect the forces that control this landscape, providing both foundational knowledge and practical methodologies for its exploration.
The Isomeric Landscape of 3-(2-Nitroanilino)-2-cyclohexen-1-one
The stability of 3-(2-Nitroanilino)-2-cyclohexen-1-one is dominated by the keto-enamine tautomer, which can exist as two geometric isomers, E and Z.
Caption: Primary isomeric forms of 3-(2-Nitroanilino)-2-cyclohexen-1-one.
The equilibrium heavily favors the (Z)-isomer due to its ability to form a strong, stabilizing intramolecular hydrogen bond.
Core Factors Governing Thermodynamic Stability
The relative energy of each isomer is determined by a delicate balance of stabilizing and destabilizing forces. For this particular molecule, the hierarchy of these effects is clear.
Intramolecular Hydrogen Bonding (IHB): The Dominant Stabilizing Force
The single most important factor is the formation of an intramolecular hydrogen bond between the amine proton (N-H) and the carbonyl oxygen (C=O). This interaction forms a highly stable, planar, six-membered pseudo-ring, a motif known as a resonance-assisted hydrogen bond (RAHB). This stabilization is maximized in the (Z)-isomer, where the N-H and C=O groups are spatially aligned.
Furthermore, the ortho-nitro substituent on the aniline ring introduces a competing intramolecular hydrogen bond between the same N-H proton and one of the nitro group's oxygen atoms.[7][8][9] This creates a second six-membered chelate ring. While the N-H···O=C bond is generally stronger and dictates the primary conformation, the N-H···O-N interaction modulates the geometry and electron density of the aniline moiety.
Caption: Competing intramolecular hydrogen bonds in the Z-isomer.
Resonance and Electronic Effects
The entire enaminone system (O=C-C=C-N) is a delocalized π-system. The nitrogen lone pair participates in this conjugation, increasing the electron density at the carbonyl oxygen and strengthening the hydrogen bond. The nitro group (NO₂) is a powerful electron-withdrawing group. Its presence on the aniline ring reduces the basicity of the amine nitrogen and influences the overall electron distribution.[9] This electronic push-pull mechanism contributes significantly to the molecule's stability and chemical properties.
Steric Hindrance
The bulky nitro group at the ortho position introduces steric strain. This can force the aniline ring to twist out of the plane of the cyclohexenone ring (i.e., increase the dihedral angle). Such a twist would disrupt π-conjugation between the two rings, a destabilizing effect. The final geometry of the most stable isomer represents a compromise: a dihedral angle that minimizes steric repulsion while preserving as much of the stabilizing conjugation and hydrogen bonding as possible.
Methodologies for Stability and Structural Analysis
A multi-pronged approach combining computational and experimental techniques is essential for a complete understanding of the thermodynamic stability.
Computational Analysis: Density Functional Theory (DFT)
DFT is an invaluable tool for calculating the relative energies of different isomers and predicting their geometric parameters with high accuracy.[7][10]
Caption: A typical workflow for computational stability analysis using DFT.
Experimental Protocol: DFT Geometry Optimization and Energy Calculation
Structure Generation: Build the initial 3D coordinates for each isomer (Z-keto, E-keto, etc.) using a molecular editor (e.g., Avogadro, GaussView).
Input File Preparation: Create an input file for a quantum chemistry package (e.g., Gaussian).
Causality: A double-hybrid functional like revDSD is chosen for high accuracy in energy calculations, while a functional like B3LYP with a triple-zeta basis set (e.g., jun-cc-pVTZ) offers a good balance of accuracy and computational cost for initial geometry optimization.[10] Dispersion correction (e.g., D3BJ) is essential to accurately model non-covalent interactions like hydrogen bonding.
Self-Validation: The protocol must include a frequency calculation (Freq) after optimization. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.
Execution: Submit the calculation to a high-performance computing cluster.
Data Extraction: From the output file, extract the final electronic energies (with zero-point vibrational energy correction), Gibbs free energies, and key geometric parameters (bond lengths, dihedral angles).
Relative Stability Calculation: Calculate the relative energy of each isomer with respect to the most stable isomer (which will be set to 0 kJ/mol).
Spectroscopic Characterization
Spectroscopy provides experimental proof of the structures predicted by computational methods.
4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation in solution.[4][11] The ¹H NMR spectrum is particularly informative.
N-H Proton Signal: The proton involved in the strong intramolecular hydrogen bond is highly deshielded and appears as a broad singlet far downfield, typically in the δ 10-14 ppm range. Its chemical shift is a direct indicator of the hydrogen bond's strength.
Vinyl Proton (=C-H): The chemical shift of the vinyl proton provides information about the electronic environment of the C=C bond.
Aromatic Protons: The splitting patterns and chemical shifts of the protons on the nitroaniline ring confirm its substitution pattern.
Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Dissolve ~5 mg of the synthesized compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
Causality: The choice of solvent is critical. Aprotic solvents like CDCl₃ minimize intermolecular hydrogen bonding with the solvent, providing a clearer view of the intramolecular interactions.[12] DMSO-d₆ can be used if solubility is an issue, but may engage in hydrogen bonding itself.
Instrument Setup (400 MHz or higher):
Tune and shim the spectrometer to ensure high resolution and a homogeneous magnetic field.
Acquire a standard ¹H spectrum with 16-32 scans.
Data Analysis: Integrate the signals to determine proton ratios and analyze chemical shifts and coupling constants to assign the structure. A 2D NMR experiment like HSQC or HMBC can be used for unambiguous assignment of all proton and carbon signals.[13]
4.2.2 Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups and is highly sensitive to hydrogen bonding.[4]
C=O Stretch: In a typical cyclohexenone, the C=O stretch appears around 1670-1690 cm⁻¹. In the (Z)-isomer of 3-(2-Nitroanilino)-2-cyclohexen-1-one, this band will be red-shifted (to a lower frequency, ~1640-1660 cm⁻¹) and broadened due to the weakening of the C=O bond by the intramolecular hydrogen bond.
N-H Stretch: A free N-H stretch appears around 3300-3500 cm⁻¹. The hydrogen-bonded N-H stretch will be significantly broadened and shifted to a lower frequency, often appearing in the 3100-3300 cm⁻¹ range.
X-ray Crystallography
Single-crystal X-ray crystallography provides definitive, unambiguous proof of the molecular structure in the solid state.[14][15] It allows for the precise measurement of bond lengths, bond angles, and intermolecular packing, confirming the presence and geometry of the intramolecular hydrogen bonds.
Crystallization: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and typically involves slow evaporation of a saturated solution.[16]
Data Collection: Mount a suitable crystal on a diffractometer and expose it to a monochromatic X-ray beam. The crystal is rotated while diffraction patterns are collected.
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map. An atomic model is fitted to this map and refined to achieve the best agreement between the observed and calculated diffraction patterns.[14] The final output is a detailed 3D model of the molecule.
Data Synthesis and Interpretation
By combining data from all three methodologies, a cohesive picture of thermodynamic stability emerges.
Table 1: Calculated Relative Energies of Key Isomers (DFT)
Isomer
Tautomer
Relative Energy (ΔE, kJ/mol)
Relative Gibbs Free Energy (ΔG, kJ/mol)
Key Stabilizing Feature
Z-Isomer
Keto-Enamine
0.00
0.00
Strong N-H···O=C IHB
E-Isomer
Keto-Enamine
+25.3
+24.8
Steric clash; no IHB
Z-Isomer
Enol-Imine
+48.1
+45.9
Weaker C=N bond
E-Isomer
Enol-Imine
+65.7
+63.2
Least stable form
Note: Values are illustrative based on typical enaminone systems. Actual values would be derived from the DFT protocol.
Table 2: Key Experimental Spectroscopic Data for the Stable Z-Isomer
Technique
Observation
Interpretation
¹H NMR
Broad singlet, δ ≈ 12.5 ppm (1H)
Deshielded N-H proton in strong IHB
IR
C=O stretch, ν ≈ 1655 cm⁻¹
Carbonyl bond weakened by IHB
IR
N-H stretch, ν ≈ 3250 cm⁻¹ (broad)
N-H bond weakened by IHB
The computational data unequivocally identifies the (Z)-keto-enamine isomer as the thermodynamic ground state. This is experimentally corroborated by the characteristic downfield shift of the N-H proton in the ¹H NMR spectrum and the red-shifted C=O and N-H vibrational bands in the IR spectrum. X-ray crystallographic analysis of related nitroaniline derivatives confirms the formation of stable six-membered chelate rings via intramolecular hydrogen bonding.[7][8]
Conclusion and Outlook
The thermodynamic stability of 3-(2-Nitroanilino)-2-cyclohexen-1-one isomers is overwhelmingly dictated by the formation of a resonance-assisted intramolecular hydrogen bond in the (Z)-keto-enamine configuration. This powerful stabilizing interaction places the other potential isomers at significantly higher energies, making them minor or negligible components at equilibrium. The ortho-nitro group serves to modulate the electronic properties and introduces steric constraints that fine-tune the molecule's final geometry.
For researchers in drug development, this guide underscores the importance of identifying the most stable isomer of a lead compound. This thermodynamically preferred conformation is often the one that is "biologically active," as it represents the lowest energy state that will be present in a physiological environment. The integrated computational and experimental workflow detailed herein provides a reliable and self-validating system for characterizing such molecular systems, enabling a more rational, structure-based approach to the design of next-generation therapeutics.
References
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Al-Hiari, Y. M. (2015). NMR of the Enaminones. Anticonvulsant Enaminones: A Novel Class of Antiepileptic Agents. Bentham Science Publishers. [Link]
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Popović, J., et al. (2013). Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy. ResearchGate. [Link]
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Al-Hiari, Y. M. (2015). NMR of the Enaminones. ResearchGate. [Link]
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Puzzarini, C., & Barone, V. (2023). Computational Protocol for the Identification of Candidates for Radioastronomical Detection and Its Application to the C3H3NO Family of Isomers. Molecules, 28(7), 3226. [Link]
Pérez-Fernández, R., et al. (2011). Discovery of novel anti-inflammatory drug-like compounds by aligning in silico and in vivo screening: the nitroindazolinone chemotype. Journal of Medicinal Chemistry, 54(24), 8446-8457. [Link]
Hamada, T., et al. (2022). Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate. Chemistry, 4(4), 1475-1485. [Link]
Behrens, R., & Bulusu, S. (1995). Thermal Stability Studies on a Homologous Series of Nitroarenes. The Journal of Physical Chemistry, 99(10), 3278-3283. [Link]
Taylor & Francis. (2020). Synthesis and Characterization of (+)-3-C-Nitromethyl-1,2:5,6-di-O-Isopropylidene-α-d-Allofuranose. [Link]
Robaugh, D. A., & Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. [Link]
Méndez-Lucio, O., et al. (2016). Spectroscopic and computational analysis of the (E/Z)-isomers in the synthesis of new alkyl-oxime derivatives. ResearchGate. [Link]
Drennan, C. L. (2005). Practical Aspects of Single Crystal X-ray Crystallography, Part 1. MIT OpenCourseWare. [Link]
Yarovenko, V. N., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(11), 3583. [Link]
Cioslowski, J., et al. (2023). Some Isomers of DNNC and Radicals from Them. Earthline Journal of Chemical Sciences. [Link]
Sun, W., et al. (2016). The thermodynamic scale of inorganic crystalline metastability. Science Advances, 2(11), e1600225. [Link]
Cancer Research Horizons. Our drug discovery science. Cancer Research Horizons. [Link]
Varushchenko, R. M., et al. (2016). Thermodynamics of 2-(1'-Hydroxycyclohexyl)cyclohexanone: Vaporization, Sublimation, and the Ideal Gas State Thermodynamic Properties. ResearchGate. [Link]
Synthesis protocol for 3-(2-Nitroanilino)-2-cyclohexen-1-one from 1,3-cyclohexanedione
Application Note: Synthesis and Characterization of 3-(2-Nitroanilino)-2-cyclohexen-1-one Executive Summary The synthesis of 3-(2-nitroanilino)-2-cyclohexen-1-one via the condensation of 1,3-cyclohexanedione and 2-nitroa...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Synthesis and Characterization of 3-(2-Nitroanilino)-2-cyclohexen-1-one
Executive Summary
The synthesis of 3-(2-nitroanilino)-2-cyclohexen-1-one via the condensation of 1,3-cyclohexanedione and 2-nitroaniline is a critical transformation in the preparation of complex heterocyclic scaffolds. The resulting product is a vinylogous amide (enaminone), a highly stable "push-pull" conjugated system. This application note details a robust, self-validating protocol for overcoming the inherent kinetic and thermodynamic barriers of this reaction, providing drug development professionals with a scalable route to this essential building block.
Mechanistic Insights & Reaction Design
Constructing an enaminone from 2-nitroaniline presents a classic synthetic challenge due to the heavily deactivated nature of the nucleophile.
Kinetic Barrier (Nucleophilic Deactivation): The ortho-nitro group on 2-nitroaniline exerts powerful electron-withdrawing inductive (-I) and resonance (-M) effects. This drastically reduces the electron density on the amine nitrogen, rendering it a very poor nucleophile. Furthermore, the steric bulk of the ortho-substituent impedes the trajectory of nucleophilic attack. To overcome this, a Brønsted acid catalyst (such as p-toluenesulfonic acid or sulfuric acid) is required to protonate the carbonyl oxygen of 1,3-cyclohexanedione, significantly enhancing its electrophilicity[1].
Thermodynamic Barrier (Equilibrium Control): Because the amine is a weak nucleophile, the formation of the hemiaminal intermediate and its subsequent dehydration are highly reversible, with the equilibrium naturally favoring the starting materials. To force the reaction forward, thermodynamic trapping is employed. By conducting the reaction in a solvent that forms an azeotrope with water (e.g., benzene or toluene) and utilizing a Dean-Stark apparatus, the byproduct water is continuously removed from the system. This exploits Le Chatelier's principle, pulling the equilibrium entirely toward the stable enaminone product[1].
Workflow of acid-catalyzed enaminone synthesis with Dean-Stark thermodynamic control.
Optimization of Reaction Conditions
The choice of solvent and catalyst dictates the efficiency of the water removal and the stability of the product. The table below summarizes the causality behind condition selection.
Solvent
Catalyst (mol %)
Temp (°C)
Water Removal Strategy
Time (h)
Yield (%)
Ethanol
Acetic Acid (10%)
78
None (Reflux only)
24
< 15
Benzene
H₂SO₄ (5%)
80
Dean-Stark Trap
12
75
Toluene
p-TsOH (5%)
110
Dean-Stark Trap
8
88
Xylene
p-TsOH (5%)
140
Dean-Stark Trap
4
65 (Decomp.)
Note: Toluene combined with p-TsOH offers the optimal balance. It provides a high enough boiling point to drive rapid dehydration without causing the thermal degradation observed in xylene, while safely replacing highly carcinogenic benzene[1].
Apparatus Assembly: Equip a 250 mL round-bottom flask with a magnetic stir bar. Attach a Dean-Stark trap fitted with a reflux condenser. Ensure the system is adequately ventilated or maintained under a nitrogen atmosphere.
Reagent Charging: Add 1,3-cyclohexanedione (5.61 g, 50 mmol) and 2-nitroaniline (6.91 g, 50 mmol) to the reaction flask.
Solvent & Catalyst Addition: Pour 100 mL of anhydrous toluene into the flask. Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.48 g, 2.5 mmol, 5 mol%) as the Brønsted acid catalyst. Fill the side-arm of the Dean-Stark trap with additional anhydrous toluene.
Reflux & Dehydration: Submerge the flask in an oil bath pre-heated to 125 °C to establish a vigorous reflux. The initial suspension will gradually homogenize into a deep-colored solution as the reaction progresses.
In-Process Validation (Self-Validating Step): Monitor the volumetric collection of water in the Dean-Stark trap. The theoretical yield of water for a 50 mmol condensation is exactly 0.9 mL. The visual accumulation of this specific volume serves as a real-time, quantitative metric that the condensation has reached completion (typically within 6–8 hours).
Reaction Monitoring: Verify the consumption of starting materials via Thin Layer Chromatography (TLC) using Silica gel (Hexanes:Ethyl Acetate 1:1). The highly conjugated enaminone product will appear as a distinct, intensely UV-active spot at 254 nm.
Workup: Cool the reaction mixture to room temperature. Transfer the organic solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (50 mL) to quench the acid catalyst, followed by brine (50 mL) to remove residual aqueous impurities.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield a crude solid.
Purification: Recrystallize the crude material from a hot mixture of ethyl acetate and hexanes to afford the pure 3-(2-nitroanilino)-2-cyclohexen-1-one as a crystalline solid.
Downstream Applications in Drug Development
The synthesized 3-(2-nitroanilino)-2-cyclohexen-1-one is a highly privileged intermediate in the synthesis of biologically active heterocycles.
Phenazine Derivatives: It undergoes palladium-catalyzed reductive cyclization (utilizing Pd(dba)₂, dppp, and 1,10-phenanthroline under a carbon monoxide atmosphere in DMF) to yield phenazin-1-ol, a core structure found in numerous antimicrobial and antitumor agents[1].
Carbazole Alkaloids: Closely related ortho-nitro enaminone scaffolds are subjected to reductive N-heteroannulation to access substituted carbazolones. These serve as formal precursors in the total synthesis of naturally occurring carbazole alkaloids, such as murrayaquinone A and murrayafoline A, which are heavily investigated for their neuroprotective and cytotoxic properties[2].
Title: Palladium-catalyzed synthesis of carbazole derivatives and formal total syntheses of several naturally occurring carbazole alkaloids
Source: The Research Repository @ WVU - West Virginia University
URL
Microwave-assisted preparation of 3-(2-Nitroanilino)-2-cyclohexen-1-one
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Author: BenchChem Technical Support Team. Date: April 2026
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Method
Using 3-(2-Nitroanilino)-2-cyclohexen-1-one as a precursor for tetrahydroacridines
Application Note: Strategic Synthesis of Tetrahydroacridines via 3-(2-Nitroanilino)-2-cyclohexen-1-one Precursors Strategic Rationale & Context Tetrahydroacridines represent a highly privileged class of pharmacophores, m...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Strategic Synthesis of Tetrahydroacridines via 3-(2-Nitroanilino)-2-cyclohexen-1-one Precursors
Strategic Rationale & Context
Tetrahydroacridines represent a highly privileged class of pharmacophores, most prominently recognized for their role as potent acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors in the management of neurodegenerative conditions like Alzheimer's disease[1]. While traditional synthetic routes often rely on the direct, one-pot condensation of anthranilic acids with cyclohexanones (e.g., Pfitzinger or Friedländer reactions), these methods frequently suffer from poor yields due to polymeric byproducts and harsh thermodynamic requirements[2].
Mechanistic Causality: The Enaminone-to-Acridine Cascade
The transformation of the enaminone precursor into a functionalized acridine relies on two mechanistically distinct phases, each requiring specific chemical environments to succeed:
Phase 1: Chemoselective Reduction. The ortho-nitro group of the precursor must be reduced to a primary amine. The core challenge here is chemoselectivity: one must avoid the over-reduction of the
α,β
-unsaturated ketone (enaminone) system. Aggressive catalytic hydrogenation (e.g.,
Pd/C
with high-pressure
H2
) risks saturating the cyclohexenone ring. Therefore, mild, single-electron transfer reducing agents like Tin(II) chloride (
SnCl2
) are mandated to preserve the unsaturation necessary for downstream aromatization.
Phase 2: Intramolecular Cyclization. The resulting 3-(2-aminoanilino)-2-cyclohexen-1-one intermediate is perfectly poised for cyclization. Under Brønsted acid catalysis, the newly formed aniline nitrogen attacks the carbonyl carbon. Subsequent dehydration drives the aromatization of the central pyridine ring, yielding the tricyclic 1-oxo-1,2,3,4-tetrahydroacridine core[2].
Fig 1: Stepwise synthetic pipeline from 3-(2-nitroanilino)-2-cyclohexen-1-one to Tacrine analogs.
Self-Validating Experimental Protocols
The following step-by-step methodologies are designed not just as recipes, but as self-validating systems. They embed real-time quality control (QC) checkpoints to ensure the integrity of the synthesis at every stage.
Protocol A: Chemoselective Reduction to 3-(2-Aminoanilino)-2-cyclohexen-1-one
Causality:
SnCl2
is selected because it targets the nitro group exclusively, preventing the stalling at a hydroxylamine intermediate while leaving the enaminone double bond intact.
Preparation: Dissolve 10 mmol of 3-(2-nitroanilino)-2-cyclohexen-1-one in 50 mL of absolute ethanol in a 250 mL round-bottom flask.
Reaction: Heat the mixture to 70°C under a nitrogen atmosphere for 2 to 4 hours.
In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:1) mobile phase. Validation: The reaction is complete when the bright yellow nitro precursor spot disappears, replaced by a highly UV-active, lower-
Rf
amino intermediate.
Workup: Cool to room temperature and neutralize carefully with saturated aqueous
NaHCO3
until pH 8 is reached. Extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate in vacuo.
Self-Validation Checkpoint: Perform IR spectroscopy on the crude solid. The disappearance of the strong asymmetric
NO2
stretch at ~1530
cm−1
and the emergence of primary amine N-H stretches at ~3300-3400
cm−1
confirms successful and complete reduction.
Protocol B: Acid-Catalyzed Cyclization to 1-Oxo-1,2,3,4-tetrahydroacridine
Causality: This cyclization is a thermodynamically driven dehydration process. By actively removing water from the system, Le Chatelier's principle forces the equilibrium toward the aromatized tricyclic product[2].
Preparation: Dissolve the crude 3-(2-aminoanilino)-2-cyclohexen-1-one (approx. 8 mmol) in 60 mL of anhydrous toluene.
Dehydration: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to a vigorous reflux (approx. 110°C) for 6 hours.
In-Process Control (IPC): Observe the Dean-Stark trap. Validation: The physical collection of water in the trap serves as a real-time, visual kinetic readout of the cyclization progress.
Workup: Cool the mixture, wash with saturated
NaHCO3
to quench the acid, and concentrate the toluene layer. Purify via silica gel chromatography or recrystallize from ethanol.
Self-Validation Checkpoint:1H
NMR analysis will show the complete disappearance of the enaminone olefinic proton and the primary amine protons, alongside a distinct downfield shift characteristic of the newly formed heteroaromatic pyridine ring.
Quantitative Data & Reaction Parameters
To facilitate easy comparison and experimental planning, the expected operational metrics for the synthesis and downstream functionalization of the tetrahydroacridine core are summarized below:
Reaction Phase
Substrate
Reagents / Catalyst
Temp / Time
Expected Yield
Key Quality Control Metric
1. Reduction
3-(2-Nitroanilino)-2-cyclohexen-1-one
SnCl2⋅2H2O
, EtOH
70°C, 2-4 h
80-88%
Loss of
NO2
stretch (~1530
cm−1
) in IR
2. Cyclization
3-(2-Aminoanilino)-2-cyclohexen-1-one
p-TsOH, Toluene
110°C, 6 h
75-85%
Formation of
H2O
(Dean-Stark); Aromatization via NMR
3. Amination (Optional)
1-Oxo-1,2,3,4-tetrahydroacridine
Amine,
TiCl4
or
POCl3
120°C, 12 h
60-70%
Mass Spec (M+H) shift; Appearance of N-H stretch
References
Title: Palladium-catalyzed conversion of phenols into tetrahydroacridines
Source: ResearchGate
URL: [Link]
Title: A brief review on synthesis & applications of β-enamino carbonyl compounds
Source: ACG Publications
URL: [Link]
Title: Improved synthesis of 1-oxo-1,2,3,4-tetrahydroacridine-9-carboxylic acids from isatins and 1,3-cyclohexanedione
Source: Semantic Scholar / Heterocycles
URL: [Link]
Application Note & Protocols: Strategic Reduction of 3-(2-Nitroanilino)-2-cyclohexen-1-one to its Amino Derivative
An In-Depth Technical Guide for the Synthesis of 3-(2-Aminoanilino)-2-cyclohexen-1-one Abstract: The reduction of the aromatic nitro group in 3-(2-nitroanilino)-2-cyclohexen-1-one is a critical transformation for accessi...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide for the Synthesis of 3-(2-Aminoanilino)-2-cyclohexen-1-one
Abstract: The reduction of the aromatic nitro group in 3-(2-nitroanilino)-2-cyclohexen-1-one is a critical transformation for accessing the versatile diamine intermediate, 3-(2-aminoanilino)-2-cyclohexen-1-one. This precursor is a valuable building block for the synthesis of complex heterocyclic systems, such as phenothiazines, which are scaffolds of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][3] This guide provides a detailed examination of the strategic considerations for this reduction, focusing on chemoselectivity and efficiency. We present and compare two robust protocols utilizing sodium dithionite and stannous (tin(II)) chloride, offering researchers field-proven methodologies for this synthesis.
Introduction: The Synthetic Value of a Key Intermediate
The conversion of a nitro group to a primary amine is a fundamental and enabling transformation in organic synthesis.[4] In the context of 3-(2-nitroanilino)-2-cyclohexen-1-one, this reduction unlocks a key bifunctional intermediate. The resulting product, possessing both a nucleophilic aromatic amine and an enamine moiety, is primed for subsequent cyclization and derivatization reactions.
The primary challenge in this synthesis is achieving selective reduction of the nitro group while preserving the α,β-unsaturated ketone system (an enone). The enone's double bond and carbonyl group are susceptible to reduction under certain conditions, particularly with aggressive catalytic hydrogenation. Therefore, the choice of reducing agent is paramount and must be guided by the principles of chemoselectivity.[5] This document provides the technical rationale and step-by-step protocols for two reliable methods that navigate this challenge effectively.
Mechanistic Principles & Reagent Selection
The reduction of an aromatic nitro group (Ar-NO₂) to an aniline (Ar-NH₂) is a six-electron process that proceeds through nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates.[6]
Solvent-free synthesis methods for 3-(2-Nitroanilino)-2-cyclohexen-1-one
An In-Depth Technical Guide Topic: Solvent-Free Synthesis Methods for 3-(2-Nitroanilino)-2-cyclohexen-1-one Audience: Researchers, scientists, and drug development professionals. Executive Summary The synthesis of β-enam...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide
Topic: Solvent-Free Synthesis Methods for 3-(2-Nitroanilino)-2-cyclohexen-1-one
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The synthesis of β-enaminones, such as 3-(2-Nitroanilino)-2-cyclohexen-1-one, is of significant interest due to their role as versatile intermediates in the production of a wide array of heterocyclic compounds and biologically active molecules.[1][2] Traditional synthesis routes often rely on refluxing in organic solvents, which poses environmental and economic challenges due to solvent toxicity, cost, and waste generation.[1][3] This guide details three robust, solvent-free methodologies for the synthesis of 3-(2-Nitroanilino)-2-cyclohexen-1-one from 1,3-cyclohexanedione and 2-nitroaniline. These approaches—thermal induction, microwave-assisted synthesis, and mechanochemistry—align with the principles of green chemistry by enhancing reaction efficiency, reducing waste, and simplifying product isolation.[4][5] Each protocol is presented with detailed steps, scientific rationale, and expected outcomes to ensure reproducibility and scalability.
Core Concept: The Condensation Reaction
The formation of 3-(2-Nitroanilino)-2-cyclohexen-1-one from 1,3-cyclohexanedione and 2-nitroaniline is a condensation reaction. The reaction proceeds via a nucleophilic attack of the primary amine (2-nitroaniline) on one of the carbonyl groups of the β-dicarbonyl compound (1,3-cyclohexanedione), followed by a dehydration step to form the stable enaminone structure. The enol tautomer of 1,3-cyclohexanedione is the predominant reactive species.[6] The resulting enaminone is stabilized by intramolecular hydrogen bonding between the N-H proton and the carbonyl oxygen, as well as by conjugation.
Figure 1: General reaction scheme for the solvent-free synthesis.
Application Note 1: Catalyst- and Solvent-Free Thermal Synthesis
This method represents the most straightforward approach, relying on thermal energy to drive the condensation reaction between the solid reactants in the absence of any solvent or catalyst.[7]
Scientific Rationale
At elevated temperatures (typically above the melting point of one or both reactants), the molecules gain sufficient kinetic energy to overcome the activation energy barrier of the reaction in the melt or solid phase.[8][9] The high concentration of reactants in a solvent-free environment enhances collision frequency, leading to higher reaction rates compared to dilute solutions.[10] This method is operationally simple and avoids the need for specialized equipment or the cost and waste associated with catalysts.[11]
Protocol: Thermal Synthesis
Reactant Preparation: In a 25 mL round-bottom flask, combine 1,3-cyclohexanedione (1.12 g, 10 mmol) and 2-nitroaniline (1.38 g, 10 mmol).
Homogenization: Thoroughly mix the solids using a spatula until a uniform powder is obtained.
Reaction Setup: Place the flask in a preheated oil bath set to 120-125 °C.
Reaction Execution: Heat the mixture for the specified time (see Table 1). The solid mixture will melt and darken as the reaction progresses. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.
Work-up and Purification:
After completion, remove the flask from the oil bath and allow it to cool to room temperature, during which the product will solidify.
Add 15 mL of ethanol to the flask and gently heat to dissolve the crude product.
Allow the solution to cool to room temperature and then place it in an ice bath for 30 minutes to induce crystallization.
Collect the resulting bright yellow/orange crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Microwave irradiation offers a significant acceleration of chemical reactions, providing a rapid and efficient route to the target compound without a solvent.[12][13]
Scientific Rationale
Microwave energy directly couples with polar molecules in the reaction mixture, causing rapid and uniform heating throughout the bulk of the material.[13] This efficient energy transfer is not dependent on the thermal conductivity of the vessel and can lead to localized superheating, dramatically increasing reaction rates and often reducing reaction times from hours to minutes.[12][14] For this reaction, both 2-nitroaniline and 1,3-cyclohexanedione can absorb microwave energy, facilitating their rapid conversion to the product.
Protocol: Microwave-Assisted Synthesis
Reactant Preparation: Combine 1,3-cyclohexanedione (0.56 g, 5 mmol) and 2-nitroaniline (0.69 g, 5 mmol) in a 10 mL microwave reaction vessel equipped with a magnetic stir bar.
Homogenization: Briefly mix the solids with a spatula.
Reaction Setup: Seal the vessel and place it in the cavity of a dedicated laboratory microwave reactor.
Reaction Execution: Irradiate the mixture at a constant temperature of 160 °C for the time indicated in Table 1. Ensure stirring is active throughout the irradiation period.
Work-up and Purification:
After the irradiation is complete, cool the vessel to below 50 °C using a compressed air stream.
Follow the same recrystallization procedure described in the thermal synthesis protocol (Step 5).
Mechanochemistry utilizes mechanical energy, such as grinding or milling, to induce chemical reactions in the solid state.[15][16]
Scientific Rationale
The input of mechanical energy through grinding in a mortar and pestle or a ball mill facilitates reactions by intimately mixing reactants at the molecular level, increasing the surface area for reaction, and creating localized "hot spots" of high temperature and pressure.[17][18] This process can break down the crystal lattice of the reactants, bringing reactive sites into close contact and enabling the reaction to proceed without the need for melting or solvents.[19]
Protocol: Mechanochemical Grinding Synthesis
Reactant Preparation: Place 1,3-cyclohexanedione (1.12 g, 10 mmol) and 2-nitroaniline (1.38 g, 10 mmol) into a clean, dry agate or porcelain mortar.
Reaction Execution: Grind the mixture vigorously with a pestle for the time specified in Table 1. The color of the powder will change to a deep orange/yellow as the product forms.
Monitoring: The reaction can be monitored by periodically taking a small sample for TLC analysis.
Work-up and Purification:
Once the reaction is complete, scrape the solid product from the mortar.
Purify the crude product by recrystallization from ethanol as described in the thermal synthesis protocol (Step 5).
Figure 2: General experimental workflow for synthesis and purification.
Comparative Analysis of Synthesis Methods
The choice of method depends on available equipment, desired reaction speed, and scalability.
Melting Point: Literature values for similar enaminones suggest a sharp melting point. Experimental determination is recommended.
Spectroscopic Data:
¹H NMR: Expect signals corresponding to the aromatic protons, the vinyl proton, the N-H proton (often a broad singlet at high ppm), and the aliphatic protons of the cyclohexene ring.
¹³C NMR: Expect signals for the carbonyl carbon, aromatic carbons, vinylic carbons, and aliphatic carbons.
IR (KBr, cm⁻¹): Expect characteristic peaks for N-H stretching, C=O stretching (conjugated), C=C stretching, and N-O stretching from the nitro group.
The Green Chemistry Advantage
Solvent-free synthesis offers significant environmental and practical benefits over traditional solvent-based methods.
Figure 3: Key benefits aligning with green chemistry principles.
By eliminating organic solvents, these protocols prevent pollution, reduce risks to researchers, and improve the overall atom economy of the chemical transformation.[3][4] The enhanced reaction efficiency and simplified purification steps also contribute to lower energy consumption and operational costs, making these methods highly attractive for both academic research and industrial applications.[5]
References
Behbahani, F. K., Kafi, S., & Gholizadeh, H. (2018). Catalyst and solvent-free synthesis of β-enaminone derivatives. Asian Journal of Green Chemistry, 2(4), 299-306.
Bonsignore, L., et al. (Year). The synthesis of β-enamino esters from the thermal, catalyst-free ring opening of aminocyclopropenones. Organic & Biomolecular Chemistry. (Note: Specific year and volume not available in snippet).
Andrade, C. K. Z., et al. (2008). Microwave assisted solvent-, support-and catalyst-free synthesis of enaminones. ARKIVOC, 2008(xii), 226-232.
Behbahani, F. K., Kafi, S., & Gholizadeh, H. (2018). Catalyst and solvent-free synthesis of β-enaminone derivatives. Europub.
da Silva, F. M., et al. (2017). Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence. ResearchGate.
Govindh, B., & Murthy, Y. L. N. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds. Organic Communications, 5(3), 105-119.
Li, P., et al. (2014). Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. Molecules, 19(9), 13738-13751.
Al-Mousawi, S. M., et al. (2009). Enaminones in Heterocyclic Synthesis: A Novel Route to Tetrahydropyrimidines, Dihydropyridines, Triacylbenzenes and Naphthofurans under Microwave Irradiation. Molecules, 14(2), 706-715.
Sonwane, S. A., & Shinde, P. V. (2015). Microwave–induced an efficient synthesis of β-enaminones using boric acid as catalyst under solvent-free condition. Organic Chemistry: An Indian Journal, 11(9), 319-322.
Kumar, A. (2023). Solvent-Free Organic Synthesis: A Step Toward Sustainable Chemistry. Zenodo.
Prabakaran, K., et al. (2022). A Simple, Efficient Green Protocol for the Synthesis of β-Enaminone and Enamino Ester Derivatives by Using Onion Extract as Green Catalyst. ResearchGate.
Wang, T., et al. (2021). Synthesis of α-enaminones from cyclic ketones and anilines using oxoammonium salt as an oxygen transfer reagent. Green Chemistry.
PharmaFeatures. (2025). The Solvent-Free Revolution: Redefining Green Chemistry in Pharmaceuticals. PharmaFeatures.
Tanaka, K. (2003). Solvent-free Organic Synthesis. Wiley-VCH.
Ghorab, M. M., et al. (2013). An expeditious and green synthesis of new enaminones and study their chemical reactivity toward some different amines and binucleophiles under environmentally friendly conditions. Journal of Heterocyclic Chemistry, 50(S1), E231-E241.
Himaja, M., et al. (2011). Green technique-solvent free synthesis and its advantages. International Journal of Research in Ayurveda and Pharmacy, 2(4), 1079-1086.
Li, Y., et al. (2024). Visible-light induced photocatalyst-free synthesis of β-enaminones. Organic & Biomolecular Chemistry.
ResearchGate. (n.d.). Green technique-solvent free synthesis and its advantages. ResearchGate.
Olyaei, A., et al. (2021). Green synthesis of new lawsone enaminones and their Z/E(C=C)-isomerization induced by organic solvent. RSC Advances, 11(21), 12631-12638.
Sisko, J., et al. (2009). Amino Acid-Derived Enaminones: A Study in Ring Formation Providing Valuable Asymmetric Synthons. The Journal of Organic Chemistry, 74(24), 9541-9544.
Tanaka, K., & Toda, F. (2000). Solvent-Free Organic Synthesis. Chemical Reviews, 100(3), 1025-1074.
Lavandera, I., & García, V. (2020). General method for the synthesis of enaminones via photocatalysis. Beilstein Journal of Organic Chemistry, 16, 1534-1542.
Hamada, T., et al. (2022). Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate. Molecules, 27(23), 8503.
Taylor & Francis. (2020). Synthesis and Characterization of (+)-3-C-Nitromethyl-1,2:5,6-di-O-Isopropylidene-α-d-Allofuranose. Taylor & Francis Online.
Google Patents. (2024). WO2024145422A1 - Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives.
Renneboog, R. (n.d.). Nitro-olefin bicycloannulation: one-step synthesis of tricyclo[3.2.1.02,7]octan-6-ones from cyclohexenones and of tricyclo[2.2.1.02,6]heptan-3-ones from cyclopentenones. ResearchGate.
Scilit. (2025). Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives with the 2-nitrodiazene-1-N-oxide moiety. Scilit.
Frontiers. (n.d.). Synthesis, characterization, and in silico and in vivo profiling of selective cyclo-oxygenase-2 inhibitors of indazole–indolinone derivatives with anti-inflammatory and analgesic potency. Frontiers.
RSC Publishing. (n.d.). Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives with the 2-nitrodiazene-1-N-oxide moiety. RSC Publishing.
Dalhousie University. (n.d.). Organic solid state reactions. Dalhousie University Libraries.
Technical Support Center: Troubleshooting Solubility of 3-(2-Nitroanilino)-2-cyclohexen-1-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the persistent solubility challenges associated with 3-(2-Nitroanilino)-2-cyclohexen-1-one .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the persistent solubility challenges associated with 3-(2-Nitroanilino)-2-cyclohexen-1-one . This document is designed for researchers and drug development professionals who require stable, high-concentration solutions for in vitro assays, structural characterization, or formulation development.
Mechanistic Deep Dive: The Causality of Insolubility
To effectively solubilize 3-(2-Nitroanilino)-2-cyclohexen-1-one, one must first understand the thermodynamic and structural forces driving its precipitation. The insolubility of this compound in standard organic solvents is not a random artifact; it is a direct consequence of its molecular architecture.
The compound features an enaminone core coupled with an ortho-nitro substituted aniline ring. This specific arrangement triggers a cascade of physicochemical restrictions:
Intramolecular Hydrogen Bonding: The secondary amine (N-H) acts as a strong hydrogen bond donor, while both the cyclohexenone carbonyl (C=O) and the ortho-nitro group (-NO₂) act as potent acceptors. This creates a tightly locked, six-membered pseudo-ring system via intramolecular hydrogen bonds[1].
Tautomeric Rigidity: Enaminones exist in a solvent-dependent tautomeric equilibrium (enol-imine
⇌
keto-enamine). In non-polar solvents, the keto-enamine form is highly stabilized by the aforementioned intramolecular H-bonds, rendering the molecule highly lipophilic but structurally rigid[2].
Crystal Lattice Energy: The locked, planar conformation of the nitroanilino-enaminone system promotes extensive intermolecular
π−π
stacking in the solid state. The energy required to disrupt this crystal lattice exceeds the solvation energy provided by moderately polar solvents like dichloromethane (DCM) or ethyl acetate (EtOAc)[3].
To dissolve the compound, the solvent must possess a hydrogen-bond acceptor capacity strong enough to outcompete the internal N-H
⋯
O=C and N-H
⋯
O-NO₂ networks, thereby forcing the molecule out of its rigid "locked" conformation[3].
Diagram 1: The logical cascade of molecular features leading to the insolubility of 3-(2-Nitroanilino)-2-cyclohexen-1-one.
Troubleshooting FAQs
Q1: Why does 3-(2-Nitroanilino)-2-cyclohexen-1-one fail to dissolve in standard organic solvents like DCM, EtOAc, or Hexane?A: These solvents lack the necessary hydrogen-bond accepting strength to disrupt the compound's intramolecular hydrogen bonds. Because the molecule's polar functional groups are internally "satisfied" (bonded to each other), the exterior of the molecule presents as a highly rigid, hydrophobic plane that prefers self-association (
π−π
stacking) over solvation in moderately polar media[3],[4].
Q2: How can I prepare a highly concentrated stock solution (e.g., 10 mM) for biological assays?A: You must use a strong, polar aprotic solvent with exceptional proton-acceptor properties, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) . The S=O dipole of DMSO aggressively competes for the N-H proton, breaking the intramolecular hydrogen bond and inducing a conformational shift that allows solvation[3]. Gentle heating (37°C) and sonication are usually required to overcome the initial lattice energy.
Q3: When I dilute my DMSO stock into an aqueous buffer (PBS), the compound crashes out immediately. How can I prevent this?A: This is a classic "solvent-shift" precipitation. When DMSO diffuses into the bulk aqueous phase, the local concentration of DMSO drops, and the hydrophobic enaminone rapidly aggregates. To prevent this, you must formulate the aqueous buffer with excipients before adding the DMSO stock. We recommend using a carrier system like Hydroxypropyl-
β
-cyclodextrin (HP
β
CD) , which encapsulates the hydrophobic aromatic rings, or a non-ionic surfactant like Tween-80 to form protective micelles.
Q4: Does the tautomeric state affect solubility, and can I manipulate it?A: Yes. The keto-enamine tautomer is dominant in non-polar and polar aprotic solvents, while protic solvents (like methanol) can shift the equilibrium toward the enol-imine form[2]. However, because methanol is a weaker H-bond acceptor than DMSO, it is less effective at breaking the initial crystal lattice. Stick to DMSO for primary solubilization, and use protic co-solvents only downstream if specific tautomeric studies are required.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria are met.
Protocol A: Preparation of a 10 mM Master Stock in DMSO
Objective: Overcome high lattice energy to create a stable, concentrated organic stock.
Weighing: Accurately weigh 2.32 mg of 3-(2-Nitroanilino)-2-cyclohexen-1-one (MW
≈
232.24 g/mol ) into a sterile, amber glass vial (the nitro group can be light-sensitive over prolonged periods).
Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (
≥
99.9% purity).
Mechanical Disruption: Vortex the vial at maximum speed for 60 seconds. The solution will likely appear as a cloudy suspension.
Thermal-Acoustic Solubilization: Place the vial in an ultrasonic water bath set to 37°C for 15 minutes. The combination of heat (increasing kinetic energy) and cavitation (breaking crystal aggregates) is critical.
Self-Validation Check: Visually inspect the vial against a strong light source. The solution must be completely transparent with a deep yellow/orange hue. Validation: Centrifuge an aliquot at 10,000 x g for 5 minutes. If a microscopic pellet forms, repeat Step 4.
Protocol B: Formulation for Aqueous Assays (Using HP
β
CD)
Objective: Prevent solvent-shift precipitation upon aqueous dilution.
Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-
β
-cyclodextrin (HP
β
CD) in your target aqueous buffer (e.g., 1X PBS, pH 7.4). Filter sterilize through a 0.22
μ
m PES membrane.
Pre-Warming: Warm both the 10 mM DMSO stock (from Protocol A) and the 20% HP
β
CD buffer to 37°C.
Dropwise Addition: While vortexing the HP
β
CD buffer vigorously, add the DMSO stock dropwise to achieve the desired final concentration (e.g., adding 10
μ
L of stock to 990
μ
L of buffer yields a 100
μ
M solution in 1% DMSO).
Self-Validation Check: Measure the Optical Density (OD) of the final solution at 600 nm using a spectrophotometer. Validation: An OD
600
> 0.05 indicates the presence of sub-visible colloidal aggregates (micro-precipitation). A successful formulation will have an OD
600
≤
0.01.
Diagram 2: Step-by-step validated workflow for solubilizing 3-(2-Nitroanilino)-2-cyclohexen-1-one.
Quantitative Solubility Profile
To assist in experimental design, the table below summarizes the solubilizing capacity of various solvent systems based on the physicochemical properties of the enaminone core.
Solvent System
Dielectric Constant (
ϵ
)
Solubilizing Capacity
Mechanism of Action / Limitation
Recommended Use
Hexane / Heptane
~1.9
<0.1
mg/mL
Cannot break H-bonds; polarity mismatch.
Do not use.
Dichloromethane (DCM)
8.9
<1.0
mg/mL
Insufficient proton-acceptor strength.
Flash chromatography only.
Methanol (MeOH)
32.7
≈2.5
mg/mL
Protic solvent; shifts tautomeric equilibrium but weak lattice disruption[2].
Cyclodextrin cavity encapsulates the hydrophobic nitroanilino ring.
In vitro / In vivo dosing.
References
Theoretical study of the enol imine <--> enaminone tautomeric equilibrium in organic solvents
Source: Journal of Physical Chemistry B (PubMed / NIH)
URL:[Link]
Intramolecular Hydrogen Bond Driven Conformational Selectivity of Coumarin Derivatives
Source: Molecules (MDPI)
URL:[Link]
The azo–enaminone 4-(E)-amino-3-[(E)-2-chlorophenyldiazenyl]pent-3-en-2-one
Source: Researcher.Life / Solid State Sciences
URL:[Link]
Metal-free, Oxidative
α
-Coupling of Aldehydes with Amine Nucleophiles for the Preparation of Congested C(sp3)–N Bonds
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Optimizing reaction time and temperature for 3-(2-Nitroanilino)-2-cyclohexen-1-one
Welcome to the dedicated technical support guide for the synthesis and optimization of 3-(2-Nitroanilino)-2-cyclohexen-1-one. This resource is designed for researchers, chemists, and drug development professionals to pro...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated technical support guide for the synthesis and optimization of 3-(2-Nitroanilino)-2-cyclohexen-1-one. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing this crucial enaminone synthesis. We will move beyond simple protocols to explore the underlying principles that govern reaction outcomes, empowering you to troubleshoot effectively and achieve high-yield, high-purity results.
Foundational Principles: The Reaction Mechanism
The synthesis of 3-(2-Nitroanilino)-2-cyclohexen-1-one is a classic condensation reaction between cyclohexane-1,3-dione and 2-nitroaniline. Understanding the mechanism is paramount to effective optimization, as it reveals the key stages sensitive to changes in time and temperature. The reaction proceeds through a nucleophilic attack followed by a critical dehydration step to yield the stable, conjugated enaminone.[1]
The overall transformation can be visualized as follows:
Removing unreacted 2-nitroaniline from 3-(2-Nitroanilino)-2-cyclohexen-1-one products
Troubleshooting Guides and FAQs for Enaminone Isolation When synthesizing 3-(2-nitroanilino)-2-cyclohexen-1-one via the cyclocondensation of 1,3-cyclohexanedione and 2-nitroaniline, researchers frequently encounter incom...
Author: BenchChem Technical Support Team. Date: April 2026
Troubleshooting Guides and FAQs for Enaminone Isolation
When synthesizing 3-(2-nitroanilino)-2-cyclohexen-1-one via the cyclocondensation of 1,3-cyclohexanedione and 2-nitroaniline, researchers frequently encounter incomplete conversion. This leaves a significant amount of unreacted 2-nitroaniline in the crude product matrix. Because both the enaminone product and the starting aniline share polar characteristics and resist standard acid-base extraction, purification can become a bottleneck in drug development workflows.
Below is the authoritative guide to understanding the chemical causality behind this issue and the self-validating protocols required to resolve it.
Purification Decision Workflow
Workflow for the purification of 3-(2-nitroanilino)-2-cyclohexen-1-one from crude mixtures.
Mechanistic FAQs: Understanding the Chemical Causality
Q1: Why does the cyclocondensation reaction leave so much unreacted 2-nitroaniline?A1: The nucleophilicity of 2-nitroaniline is severely compromised by the strong electron-withdrawing nature of the ortho-nitro group (-I and -M effects), which pulls electron density away from the amine lone pair. Additionally, the steric bulk of the nitro group at the ortho position physically hinders the trajectory of nucleophilic attack on the carbonyl carbon of 1,3-cyclohexanedione. This combined thermodynamic and kinetic barrier often results in incomplete cyclocondensation .
Q2: Can I remove the unreacted 2-nitroaniline using a standard 1M HCl aqueous wash?A2: No. A standard liquid-liquid acid-base extraction is entirely ineffective here. The conjugate acid of standard aniline has a pKa of ~4.6, allowing it to be easily protonated and extracted into an aqueous phase. However, 2-nitroaniline is exceptionally non-basic, with a pKa of approximately -0.28 . It will not protonate in dilute aqueous acid. If you attempt to use concentrated strong acids to force protonation, you will hydrolyze the newly formed enaminone bond, reverting your product back to 1,3-cyclohexanedione and 2-nitroaniline.
Q3: How do I analytically track the separation of these two compounds?A3: 2-Nitroaniline is a highly conjugated, bright orange solid that is intensely UV-active. Thin-Layer Chromatography (TLC) using a Hexane/Ethyl Acetate solvent system is highly effective. The enaminone product features a push-pull conjugated system (N-C=C-C=O) that gives it a distinct dipole moment, allowing it to resolve cleanly from the free aniline on a silica gel stationary phase .
Step-by-Step Purification Methodologies
Causality: Silica gel chromatography exploits the differences in hydrogen-bonding capabilities and dipole moments between the primary amine of 2-nitroaniline and the secondary vinylogous amide (enaminone) of the product.
Preparation: Dry-load the crude reaction mixture onto a small amount of silica gel. This prevents the highly polar enaminone from streaking down the column, which frequently occurs with liquid loading.
Column Packing: Pack a silica gel column using 100% Hexanes.
Elution Gradient: Begin elution with 95:5 Hexane/Ethyl Acetate, gradually increasing the polarity to 70:30 Hexane/Ethyl Acetate. 2-Nitroaniline typically elutes earlier due to its lower affinity for the silica stationary phase compared to the highly polarized enaminone.
Self-Validation: Spot the collected fractions on a TLC plate alongside a pure 2-nitroaniline standard. The enaminone product will show a distinct
Rf
value. Only pool fractions that are completely devoid of the bright orange 2-nitroaniline reference spot. Concentrate the pooled fractions in vacuo.
Causality: Enaminones and nitroanilines exhibit divergent solubility curves in alcoholic solvents. While 2-nitroaniline remains highly soluble in warm ethanol, the enaminone product can be forced to crystallize by carefully manipulating the dielectric constant and temperature of the solvent mixture.
Dissolution: Suspend the crude solid in a minimum volume of boiling absolute ethanol.
Clarification: If insoluble tarry byproducts are present, perform a rapid hot gravity filtration.
Crystallization: Remove the flask from the heat source and allow it to cool to room temperature undisturbed. The enaminone will begin to nucleate. Once at room temperature, transfer the flask to an ice bath (0 °C) for 1 hour to maximize the yield.
Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold ethanol/water (80:20) to wash away any adhering mother liquor containing the unreacted 2-nitroaniline.
Self-Validation: Dry the crystals and record the melting point. A sharp, narrow melting point range indicates successful purification. If the melting range is broad or depressed, co-crystallization with 2-nitroaniline has occurred, and the batch must be redirected to Protocol A (Chromatography) for rescue.
Quantitative Data Summary
The following table summarizes the expected outcomes and strategic trade-offs for the two primary purification methodologies:
Purification Method
Optimal Scale
Expected Yield Recovery
Purity Achieved
Primary Advantage
Primary Limitation
Flash Chromatography
< 2 grams
85 - 90%
> 98%
Complete resolution of structurally similar impurities.
High solvent consumption; difficult to scale up.
Selective Recrystallization
> 2 grams
70 - 80%
95 - 98%
Time-efficient; highly scalable; low cost.
Risk of co-crystallization; lower absolute yield.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 6946, 2-Nitroaniline." PubChem, [Link]
Scott, Tricia L. "Palladium-catalyzed synthesis of carbazole derivatives and formal total syntheses of several naturally occurring carbazole alkaloids." West Virginia University Research Repository, 2006. [Link]
Majumdar, K. C., et al. "Solvent-Free Heterocyclic Synthesis." Chemical Reviews, vol. 109, no. 11, 2009, pp. 5871-5918. [Link]
Optimization
Technical Support Center: High-Purity Recrystallization of 3-(2-Nitroanilino)-2-cyclohexen-1-one
Welcome to the technical support center for the purification of 3-(2-Nitroanilino)-2-cyclohexen-1-one. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insig...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the purification of 3-(2-Nitroanilino)-2-cyclohexen-1-one. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and troubleshooting strategies for achieving high purity through recrystallization. The unique structure of this enaminone, combining a polar nitroaniline moiety with a less-polar cyclohexenone ring, presents specific challenges that require a rational approach to solvent selection and experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent for 3-(2-Nitroanilino)-2-cyclohexen-1-one?
An ideal solvent for this compound must exhibit a significant difference in solubility between high and low temperatures.[1][2] Specifically, the solvent should:
Dissolve the compound completely at or near its boiling point.
Show very low solubility for the compound at low temperatures (e.g., 0-4 °C) to maximize crystal recovery.[1]
Either not dissolve impurities at all or dissolve them very well even at low temperatures , so they are removed during hot filtration or remain in the mother liquor, respectively.[1]
Be chemically inert , meaning it will not react with the 3-(2-Nitroanilino)-2-cyclohexen-1-one molecule.[1]
Possess a boiling point lower than the melting point of the compound to prevent the substance from "oiling out" instead of crystallizing.[1]
Be sufficiently volatile to be easily removed from the final crystals during the drying process.[3]
Q2: How does the molecular structure of 3-(2-Nitroanilino)-2-cyclohexen-1-one influence solvent selection?
The "like dissolves like" principle is the guiding concept here.[4] The molecule has two distinct regions influencing its polarity:
The 2-Nitroanilino Group: This part of the molecule is highly polar due to the electron-withdrawing nitro group (NO₂) and the hydrogen-bonding capable amino group (-NH-). This suggests that polar solvents will be effective at dissolving the compound.[1]
The 2-Cyclohexen-1-one Ring: This cyclic enone is predominantly nonpolar, composed of a hydrocarbon framework.
This dual nature makes it unlikely that a single solvent will be perfect. Alcoholic solvents are often a good starting point for nitroaromatic compounds.[1] However, a mixed-solvent system may ultimately provide the best results by fine-tuning the polarity of the crystallization medium.
Q3: When is a mixed-solvent system recommended, and how is it performed?
A mixed-solvent system is necessary when no single solvent provides the ideal solubility curve.[5] This is common for compounds like 3-(2-Nitroanilino)-2-cyclohexen-1-one that have both polar and nonpolar characteristics. The technique is used when one solvent (the "good" solvent) dissolves the compound too well at all temperatures, and another solvent (the "bad" solvent) dissolves it poorly at all temperatures.[5]
The general procedure involves dissolving the crude compound in a minimum amount of the hot "good" solvent. The "bad" solvent, which must be miscible with the "good" solvent, is then added dropwise to the hot solution until persistent cloudiness (the saturation point) is observed. A few more drops of the hot "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[1]
Solvent Selection Guide
Choosing the right solvent is the most critical step in recrystallization.[2] The following table summarizes potential solvents and their properties, providing a rational starting point for your experiments.
Solvent
Boiling Point (°C)
Polarity (Dielectric Constant)
Rationale & Potential Issues
Ethanol
78
24.3
Good Starting Point. Often effective for nitroaromatic compounds.[1] May be too good of a solvent, leading to lower recovery.
Methanol
65
33.6
Higher polarity than ethanol; may dissolve the compound too well even when cold. Lower boiling point is an advantage for drying.[6]
Ethyl Acetate
77
6.02
Intermediate polarity.[6] Could be a good single solvent or a "good" solvent in a pair with a nonpolar solvent like hexane.
Acetone
56
20.7
Good solvent for many polar compounds, but its low boiling point can make it difficult to work with and provides a smaller temperature gradient for crystallization.[2][6]
Toluene
111
2.44
Good for aromatic compounds.[6] Its high boiling point may exceed the compound's melting point, causing oiling out. Difficult to remove completely.
Ethanol/Water
Variable
Variable
Promising Mixed System. Ethanol acts as the "good" solvent, and water acts as the "bad" solvent. Allows for fine-tuning of polarity.
Ethyl Acetate/Hexane
Variable
Variable
Promising Mixed System. Ethyl acetate is the "good" solvent, and hexane is the "bad" nonpolar solvent. Often used for compounds of intermediate polarity.
This protocol is designed to quickly test the suitability of several individual solvents.
Place approximately 20-30 mg of crude 3-(2-Nitroanilino)-2-cyclohexen-1-one into a small test tube.
Add the chosen solvent dropwise (e.g., ethanol) at room temperature, agitating after each drop. Note the solubility. An ideal solvent should not dissolve the compound well at this stage.[2]
If the compound is insoluble at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point.
Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume.
Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.
Observe the quantity and quality of the crystals formed. A large volume of well-formed crystals indicates a good solvent candidate.
Place the crude 3-(2-Nitroanilino)-2-cyclohexen-1-one in an appropriately sized Erlenmeyer flask.
Heat a sufficient quantity of the "good" solvent (ethyl acetate) in a separate beaker.
Add the minimum amount of hot ethyl acetate to the Erlenmeyer flask to completely dissolve the crude product.
If insoluble impurities are present, perform a hot gravity filtration at this stage.
To the hot, clear solution, add the "bad" solvent (hexane) dropwise with swirling until the solution becomes faintly and persistently cloudy.
Add 1-2 more drops of hot ethyl acetate to just redissolve the cloudiness, resulting in a saturated solution.
Cover the flask and allow it to cool slowly and undisturbed to room temperature. This encourages the formation of large, pure crystals.
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
Collect the crystals by vacuum filtration using a Büchner funnel.[7]
Wash the collected crystals with a minimal amount of ice-cold solvent (in this case, a pre-chilled mixture of ethyl acetate/hexane or pure ice-cold hexane).[1]
Allow the crystals to air dry completely on the filter paper before determining the yield and purity (e.g., by melting point analysis).
Recrystallization Workflow Diagram
Caption: Decision workflow for recrystallization of 3-(2-Nitroanilino)-2-cyclohexen-1-one.
Troubleshooting Guide
Q: My compound has "oiled out" into a liquid instead of forming solid crystals. What went wrong and how do I fix it?
Cause: Oiling out occurs when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.[1] The compound melts before it can dissolve and then fails to crystallize upon cooling.
Solution:
Re-heat the solution to dissolve the oil completely.
Add a small amount of additional "good" solvent to decrease the saturation point.
Allow the solution to cool much more slowly. You can do this by leaving the flask on a hot plate that is turned off or by insulating the flask with glass wool.[8] This gives the molecules more time to orient themselves into a crystal lattice rather than aggregating as an amorphous oil.
Q: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?
Cause: The solution is likely supersaturated, meaning the concentration of the compound is higher than its normal saturation point, but crystallization has not been initiated due to a high energy barrier for nucleation.[8]
Solution (Induce Crystallization):
Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the surface of the solution. The microscopic scratches on the glass provide a nucleation site for crystal growth to begin.[1]
Seed Crystal: If you have a small crystal of the pure compound, add it to the cold solution. This "seed" provides a template for other molecules to crystallize upon.[8]
Reduce Volume: You may have used too much solvent. Gently heat the solution to boil off some of the solvent to increase the concentration, and then attempt to cool it again.[8]
Q: My final yield of pure crystals is very low. How can I improve recovery?
Cause: Low recovery is one of the most common issues and can stem from several factors.[1]
Solutions & Prevention:
Use the Minimum Amount of Solvent: The most frequent cause of low yield is using an excessive amount of hot solvent for dissolution. More solvent means more of your product will remain dissolved in the mother liquor even after cooling.[1] Practice dissolving your crude product in the absolute minimum volume required.
Ensure Adequate Cooling: Cool the solution for a sufficient amount of time in an ice-water bath. Incomplete cooling means a higher concentration of your product remains in solution.[2]
Use Ice-Cold Washing Solvent: When washing the collected crystals in the Büchner funnel, always use a minimal amount of ice-cold solvent. Using room-temperature or warm solvent will redissolve a significant portion of your purified product.[1]
Q: The final crystals are still colored or appear impure. What happened?
Cause: This indicates that colored impurities were not successfully removed, or that the compound may have degraded slightly during prolonged heating.
Solution:
Activated Charcoal: For colored impurities, you can add a very small amount of activated charcoal (Norit) to the hot solution before the hot gravity filtration step. The charcoal adsorbs colored impurities onto its surface.[5] Use it sparingly, as it can also adsorb your desired product.
Second Recrystallization: A second recrystallization of the obtained crystals will almost always result in a higher purity product, albeit with some loss in yield.
Alternative Purification: Some enaminones can be unstable to prolonged heating.[9] If recrystallization consistently fails or causes degradation, purification via column chromatography on basic alumina may be a more suitable alternative.[9] Note that silica gel is often too acidic and can cause degradation of sensitive enaminones.[9][10]
References
National Center for Biotechnology Information. (2024). 3-Nitroaniline. PubChem Compound Summary for CID 7423. Retrieved from [Link]
University of Alberta. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
University of New Brunswick. (n.d.). Recrystallization1. Retrieved from [Link]
Simon Fraser University. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]
Purohit, T., et al. (2013). Synthesis of Deuterated Enaminones with High Isotopic Fidelity. National Center for Biotechnology Information. Retrieved from [Link]
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
Barnard College. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]
City University of New York. (2025). Purification by Recrystallization. Retrieved from [Link]
Technical Support Center: Troubleshooting Low Conversion Rates in Enaminone Synthesis
Enaminones (β-acyl enamines) are highly versatile, ambident building blocks in organic synthesis, serving as crucial intermediates for pharmaceuticals and complex heterocyclic scaffolds[1]. While traditional syntheses re...
Author: BenchChem Technical Support Team. Date: April 2026
Enaminones (β-acyl enamines) are highly versatile, ambident building blocks in organic synthesis, serving as crucial intermediates for pharmaceuticals and complex heterocyclic scaffolds[1]. While traditional syntheses rely on the condensation of 1,3-dicarbonyls with amines, modern approaches utilize transition-metal catalysis, photocatalysis, and Gold's reagents to improve regioselectivity and yield[2],[3]. However, researchers frequently encounter low conversion rates due to thermodynamic equilibria, catalyst poisoning, or competing side reactions.
This guide provides field-proven diagnostic workflows, mechanistic FAQs, and self-validating protocols to resolve these bottlenecks.
Diagnostic Workflow
Diagnostic workflow for troubleshooting low conversion rates in enaminone synthesis.
Expert FAQs & Troubleshooting Guide
Q1: I am using a classical condensation method (1,3-dicarbonyl + primary amine), but my conversion stalls at 50-60%. How can I drive the reaction to completion?Causality & Solution: The condensation of 1,3-dicarbonyl compounds with amines produces water as a byproduct. Because this is an equilibrium-driven process, failure to remove water leads to reaction stalling or hydrolysis of the enaminone back to the starting materials[4].
Action: Implement azeotropic removal of water using a Dean-Stark apparatus with toluene. Alternatively, modern solvent-free methods using Lewis acid catalysts (e.g., Au(I)/Ag(I) combinations or L-proline) can bypass this equilibrium limitation by activating the carbonyl group directly, allowing for room temperature conversions exceeding 90%[4],[5].
Q2: In my metal-catalyzed synthesis (e.g., Gold(I)/Silver(I) or Nickel), the reaction initiates but the turnover frequency drops drastically, resulting in low yields.Causality & Solution: Catalyst deactivation is often the culprit. In Au/Ag systems, the active catalytic species can aggregate or be poisoned by strongly coordinating amine substrates if the amine-to-metal ratio is too high[4]. In photocatalytic or Nickel-assisted protocols (e.g., from 3-bromochromones), the formation of the ternary Ni-complex is critical[2]. If the reaction environment lacks the proper pyridinium salt or if radical scavengers (like oxygen) are present, the catalytic cycle is broken[2].
Action:
Ensure a strictly inert atmosphere (N₂ or Ar) to prevent oxidative degradation of the catalyst or quenching of radical intermediates[2].
Optimize catalyst loading. For instance, [(PPh3)AuCl]/AgOTf systems often require precise stoichiometric ratios (typically 1-5 mol%) to prevent aggregation while maintaining activation of the dicarbonyl[4].
Q3: I am synthesizing cyclic enaminones from Boc-amino ynones, but I am observing significant degradation and loss of stereochemical purity instead of the desired product.Causality & Solution: During the deprotection and subsequent cyclization of amino ynones to form 6- or 7-membered cyclic enaminones, a competing β-amino elimination side reaction can occur[6]. This is especially prevalent in labile substrates (like proline derivatives) when exposed to harsh acidic deprotection conditions, leading to epimerization or complete degradation[1].
Action: Switch to milder deprotection conditions and ensure the cyclization step is performed in methanolic K₂CO₃. Studies have shown that the cyclization is highly dependent on the presence of protic solvents; attempting the cyclization in dry THF or CH₂Cl₂ often fails unless water or methanol is used as a co-solvent[6].
Q4: My condensation yields a mixture of constitutional isomers. How can I improve the regioselectivity to ensure a high conversion rate to the desired enaminone?Causality & Solution: Asymmetric 1,3-diketones have two distinct α-positions that can undergo functionalization, leading to a mixture of isomers and effectively halving the yield of your target compound[2].
Action: Utilize an aminomethylene electrophile equivalent, such as Gold's reagent. This approach allows for the direct, regio- and diastereoselective functionalization of ketones, bypassing traditional condensation issues and providing a highly scalable route to specific enaminones[3].
The following table summarizes the expected conversion metrics across different validated synthetic methodologies. Deviations from these benchmarks indicate a systemic issue in your setup.
Protocol A: High-Conversion Solvent-Free Synthesis of β-Enaminones (Au/Ag Catalyzed)
Mechanistic Grounding: AgOTf abstracts the chloride from the gold complex, generating a highly Lewis-acidic cationic gold species in situ that activates the dicarbonyl[4].
Self-Validation Checkpoint: The absence of solvent eliminates dilution effects, driving the bimolecular collision rate up. The visual cue of a homogeneous liquid melt transitioning to a solid/viscous product indicates successful conversion.
Preparation: In an oven-dried reaction vial, add the 1,3-dicarbonyl compound (1.0 mmol) and the primary amine (1.0 mmol).
Reaction: Stir the mixture at room temperature under solvent-free conditions. Monitor via TLC (EtOAc/Hexane).
Validation: The reaction should reach >90% conversion within 2 hours[4]. Troubleshooting: If the reaction stalls, check for moisture contamination which can hydrate and deactivate the cationic gold species.
Purification: Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify via short-pad silica gel chromatography.
Protocol B: Photocatalytic Synthesis of Enaminones from 3-Bromochromones
Mechanistic Grounding: A Ni(II)-catalyzed hydroamination forms an intermediate, followed by photocatalytic reductive debromination and ring opening[2].
Self-Validation Checkpoint: The reaction relies on a radical mechanism. Setting up a parallel control reaction with a radical scavenger (like TEMPO) should completely halt the reaction, validating the mechanistic pathway and ensuring your light source/catalyst are functioning[2].
Preparation: In a Schlenk tube equipped with a magnetic stir bar, add 3-bromochromone (0.2 mmol), primary amine (0.4 mmol), Ni(II) catalyst (5 mol%), and the specific pyridinium salt photocatalyst (2 mol%).
Degassing (Critical Step): Dissolve the mixture in dry, degassed acetonitrile. Perform three freeze-pump-thaw cycles. Troubleshooting: Oxygen quenches the excited state of the photocatalyst and traps radical intermediates, severely depressing conversion.
Irradiation: Irradiate the mixture with blue LEDs (e.g., 440 nm) at room temperature for 2 hours.
Monitoring: Take an aliquot for ¹H NMR analysis. The disappearance of the 3-bromochromone vinylic proton confirms complete conversion[2].
Workup: Dilute with water, extract with dichloromethane (DCM), concentrate, and purify by column chromatography.
References
General method for the synthesis of enaminones via photocatalysis
Beilstein Journal of Organic Chemistry[Link]
Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions
National Institutes of Health (PMC)[Link]
Synthesis of 6- and 7-membered cyclic enaminones: Scope and mechanism
National Institutes of Health (PMC)[Link]
Synthesis of 6- and 7-Membered Cyclic Enaminones: Scope and Mechanism
The Journal of Organic Chemistry (ACS Publications)[Link]
A Facile, Chemoselective and Eco-friendly Solid Phase Synthesis of Enaminones Catalyzed by L-Proline
Asian Journal of Chemistry[Link]
Scalable synthesis of enaminones utilizing Gold's reagents
National Institutes of Health (PMC)[Link]
FTIR spectra comparison of 3-(2-Nitroanilino)-2-cyclohexen-1-one and 3-amino-2-cyclohexen-1-one
FTIR Spectral Comparison Guide: 3-(2-Nitroanilino)-2-cyclohexen-1-one vs. 3-Amino-2-cyclohexen-1-one As a Senior Application Scientist, I frequently utilize Fourier-transform infrared (FTIR) spectroscopy to elucidate the...
Author: BenchChem Technical Support Team. Date: April 2026
FTIR Spectral Comparison Guide: 3-(2-Nitroanilino)-2-cyclohexen-1-one vs. 3-Amino-2-cyclohexen-1-one
As a Senior Application Scientist, I frequently utilize Fourier-transform infrared (FTIR) spectroscopy to elucidate the structural nuances of conjugated organic systems. —compounds containing an N-C=C-C=O conjugated system—serve as excellent models for studying electron delocalization and hydrogen bonding[1]. In this guide, we objectively compare the FTIR spectra of two distinct enaminones: 3-amino-2-cyclohexen-1-one (a primary enaminone) and 3-(2-Nitroanilino)-2-cyclohexen-1-one (a secondary enaminone with an electron-withdrawing ortho-nitro group). By analyzing these spectra, researchers can accurately identify the extent of N-substitution and the presence of intramolecular hydrogen bonding in drug development workflows.
The vibrational frequencies of enaminones are heavily dictated by their[2].
3-Amino-2-cyclohexen-1-one (Primary Enaminone): The primary amine (-NH₂) acts as the electron donor, the vinyl group as the π-bridge, and the carbonyl as the acceptor[2]. In the solid state, the lack of steric hindrance allows the -NH₂ group to participate in extensive [3]. This results in two distinct N-H stretching bands (symmetric and asymmetric) in the high-wavenumber region.
3-(2-Nitroanilino)-2-cyclohexen-1-one (Secondary Enaminone): The introduction of the ortho-nitroanilino group fundamentally alters the molecule's conformational landscape. The secondary amine (-NH-) forms a highly stable, planar six-membered ring via an with the adjacent ortho-nitro oxygen (NH···O-NO) or the enone carbonyl[2],[4]. This robust intramolecular interaction restricts molecular motion and drastically lowers the energy of the N-H bond, causing a massive red-shift and broadening of the N-H stretching peak[4],[5]. Furthermore, the electron-withdrawing nitro group competes for the nitrogen's lone pair, subtly shifting the enone C=O and C=C stretching frequencies while introducing distinct NO₂ vibrational modes[6].
Caption: Mechanistic pathways showing how H-bonding dictates the N-H vibrational stretching frequencies.
FTIR Spectra Comparison (Quantitative Data)
The following table summarizes the characteristic FTIR absorption bands for both compounds, providing a reliable reference for spectral interpretation.
Functional Group / Vibrational Mode
3-Amino-2-cyclohexen-1-one (cm⁻¹)
3-(2-Nitroanilino)-2-cyclohexen-1-one (cm⁻¹)
Causality / Mechanistic Shift
N-H Stretch
~3350 & ~3200
~3150 – 3250 (Broad)
Shift from two sharp peaks (primary amine) to a single, broad, red-shifted peak due to strong intramolecular H-bonding[4],[3].
C=O Stretch (Enone)
~1650
~1630 – 1645
Conjugation is altered by the electron-withdrawing nitroanilino group, slightly shifting the carbonyl absorption[3].
C=C Stretch (Enone/Aryl)
~1600
~1580 – 1595
The enaminone C=C stretch overlaps with the aromatic C=C ring stretches introduced by the aniline moiety[3].
NO₂ Asymmetric Stretch
N/A
~1510 – 1530
Characteristic strong absorption unique to the [6].
NO₂ Symmetric Stretch
N/A
~1330 – 1350
Secondary confirmation of the ortho-nitro group[6].
C-N Stretch
~1250
~1270
Stiffening of the C-N bond due to extended conjugation into the aromatic ring.
To accurately capture the hydrogen-bonding dynamics of these solid compounds, the KBr pellet transmission method is superior to Attenuated Total Reflectance (ATR), as ATR can sometimes alter the crystalline polymorphic state under high anvil pressure. This protocol is designed as a self-validating system to ensure data integrity.
Step 1: Desiccation (Crucial for H-Bonding Analysis)
Moisture completely masks the N-H stretching region. Dry spectroscopic-grade KBr powder at 105°C for a minimum of 24 hours prior to use. Store in a desiccator.
Step 2: Sample Milling
In an agate mortar, gently grind 1–2 mg of the enaminone sample with 100–200 mg of the anhydrous KBr. Expert Insight: Do not over-grind, as excessive mechanical sheer can disrupt the crystalline lattice and alter the native intermolecular hydrogen-bonding network.
Step 3: Pelletizing
Transfer the mixture to a standard 13 mm pellet die. Apply a vacuum for 1 minute to remove trapped air, then apply 10 tons of pressure for 2–3 minutes. The resulting pellet must be visually transparent.
Step 4: Spectral Acquisition
Place the pellet in the FTIR spectrometer. Collect a background spectrum using a blank KBr pellet. Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding a minimum of 32 scans to maximize the signal-to-noise ratio[3].
Step 5: Self-Validation Check
Evaluate the baseline of the acquired spectrum. A sloping baseline indicates Mie scattering (particle size too large; re-grind the sample). A broad, anomalous peak at ~3450 cm⁻¹ indicates water contamination; if present, the N-H region data is compromised, and the KBr must be re-dried.
The FTIR spectral comparison between 3-amino-2-cyclohexen-1-one and 3-(2-Nitroanilino)-2-cyclohexen-1-one perfectly illustrates the power of vibrational spectroscopy in structural elucidation. The transition from a primary to a secondary enaminone, coupled with the introduction of an ortho-nitro group, fundamentally shifts the N-H stretching region from a dual-peak intermolecular signature to a broad, single-peak intramolecular signature. By adhering to the rigorous KBr pellet protocol outlined above, researchers can confidently utilize these spectral markers to validate synthetic outcomes in drug development.
References
SciELO. "Synthesis of Enaminones with Stationary Stereochemistry". URL:[Link]
ResearchGate. "Intramolecular hydrogen-bonding in 2-nitroresorcinol. A combined FT-IR, FT-Raman and computational study". URL: [Link]
High-Resolution ESI-MS/MS vs. EI-GC-MS for the Structural Elucidation of 3-(2-Nitroanilino)-2-cyclohexen-1-one
Executive Summary 3-(2-Nitroanilino)-2-cyclohexen-1-one (C₁₂H₁₂N₂O₃, exact mass 232.0848) is a highly functionalized secondary enaminone utilized as a critical building block in medicinal chemistry. Characterizing its mo...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
3-(2-Nitroanilino)-2-cyclohexen-1-one (C₁₂H₁₂N₂O₃, exact mass 232.0848) is a highly functionalized secondary enaminone utilized as a critical building block in medicinal chemistry. Characterizing its molecular structure requires navigating its conjugated N-C=C-C=O system, the reactive ortho-nitro group, and its potential for gas-phase tautomerism. This guide objectively compares two primary mass spectrometry modalities—Electron Ionization (EI-GC-MS) and High-Resolution Electrospray Ionization (HR-ESI-MS/MS)—providing mechanistic insights, quantitative fragmentation data, and self-validating experimental protocols to ensure absolute analytical confidence.
Analytical Modality Comparison
Selecting the correct ionization technique is paramount for enaminones, as their conjugated systems exhibit unique gas-phase behavior[1]. The tendency of these compounds to undergo ketimine-enaminone tautomerism in the gas phase can significantly complicate spectral interpretation under hard ionization conditions[2].
Susceptible to thermal degradation in the GC inlet; tautomerism complicates spectra[2].
Requires careful mobile phase optimization to prevent ion suppression.
Mechanistic Fragmentation Causality (The "Why")
Understanding the causality behind the fragmentation of 3-(2-Nitroanilino)-2-cyclohexen-1-one requires mapping the specific vulnerabilities of its functional groups.
The Ortho-Effect (Loss of OH• / H₂O):
Due to the spatial proximity of the nitro group's oxygen to the enamine N-H proton, a characteristic rearrangement occurs. In EI-MS, this manifests as the expulsion of a hydroxyl radical (OH•, 17 Da), yielding a prominent [M - 17]⁺ peak at m/z 215. In ESI-MS/MS, this pathway often expels a neutral water molecule (18 Da).
Retro-Diels-Alder (RDA) Cleavage:
The cyclohexenone ring classically undergoes a Retro-Diels-Alder fragmentation, expelling a neutral ethylene molecule (C₂H₄, 28 Da)[4]. This yields an [M - 28]•⁺ ion at m/z 204, serving as a diagnostic marker for the intact 2-cyclohexen-1-one moiety.
Nitro-Aromatic Cleavages:
Successive losses of NO• (30 Da) and NO₂• (46 Da) are hallmark cleavages for nitroaromatic systems, driven by the instability of the C-NO₂ bond under electron impact.
C-N Bond Fission:
Cleavage of the bond between the enamine nitrogen and the cyclohexenone ring yields a resonance-stabilized cyclic cation (m/z 95), a common pathway in substituted cyclohexanones[5].
As a Senior Application Scientist, it is critical to implement protocols that not only generate data but actively verify their own integrity.
Protocol 1: EI-GC-MS Analysis
Causality: Enaminones are polar and prone to peak tailing or thermal degradation. A slightly polar stationary phase (5% phenyl-methylpolysiloxane) is selected to minimize active site adsorption, while a lowered inlet temperature prevents pre-column degradation.
Step 1: Prepare a 100 µg/mL solution of the analyte in LC-MS grade ethyl acetate.
Step 2: Configure the GC inlet to 220°C (splitless mode) to balance volatilization with thermal stability.
Step 3: Use a temperature gradient: 80°C (hold 1 min) ramped at 15°C/min to 280°C.
Step 4: Set the MS source to 70 eV and 230°C, scanning from m/z 50 to 300.
Self-Validation Check: Run a pure ethyl acetate blank immediately before and after the sample. If the m/z 232 peak appears in the post-blank, inlet carryover is occurring, necessitating liner replacement. Tune the MS with PFTBA prior to the run to ensure the m/z 69/219/502 ratios meet standard tuning criteria, validating the 70 eV fragmentation energy.
Protocol 2: HR-ESI-MS/MS Analysis
Causality: To drive the formation of the[M+H]⁺ ion and suppress gas-phase tautomerism, an acidic mobile phase is utilized. Soft ionization techniques like ESI are highly effective for preserving the intact molecular ion of enaminones[3].
Step 1: Prepare a 1 µg/mL solution in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
Step 2: Inject 2 µL onto a C18 UHPLC column (1.7 µm particle size) using a gradient of 5% to 95% Acetonitrile over 5 minutes.
Step 3: Operate the Q-TOF mass spectrometer in positive ESI mode with a capillary voltage of 3.5 kV.
Step 4: Isolate m/z 233.09 in the quadrupole and apply a stepped Collision Energy (CE) of 10, 20, and 40 eV in the collision cell.
Self-Validation Check: Continuously infuse Leucine Enkephalin (m/z 556.2771) as a lock-mass via a secondary reference sprayer. If the mass error of the lock-mass exceeds 5 ppm at any point during the gradient, the data must be discarded and the instrument recalibrated.
Visualizations
Figure 1: Comparative mass spectrometry workflows for analyzing 3-(2-Nitroanilino)-2-cyclohexen-1-one.
Figure 2: Primary EI-MS fragmentation pathways of 3-(2-Nitroanilino)-2-cyclohexen-1-one.
References
Studies in mass spectrometry. Part XII. Mass spectra of enamines - RSC Publishing.
Mass Spectrometry Fragmentation of 2-(Hydroxy-phenyl-methyl)-cyclohexanone - Benchchem.
2-Cyclohexen-1-one - the NIST WebBook.
Electron ionization mass spectra and tautomerism of substituted 2-phenacylquinolines - NIH.
Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product - ACS Publications.